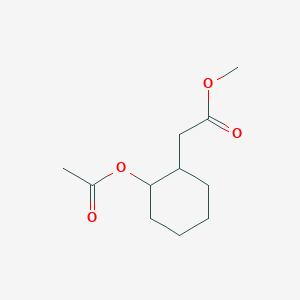
Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C11H18O4. It is a derivative of cyclohexaneacetic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is acetylated. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester can be synthesized through a multi-step process. One common method involves the esterification of cyclohexaneacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl ester is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and acetylation reactions. These processes are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohexaneacetic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used in the reduction of esters to alcohols.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to neutralize the by-products.
Major Products Formed
Hydrolysis: Cyclohexaneacetic acid and methanol.
Reduction: Cyclohexaneacetic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester involves its hydrolysis to release cyclohexaneacetic acid and methanol. The released cyclohexaneacetic acid can then participate in various biochemical pathways, depending on the biological context. The acetoxy group can also undergo enzymatic cleavage, releasing acetic acid and contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Cyclohexaneacetic acid, 2-(acetyloxy)-, methyl ester can be compared with other esters and acetoxy derivatives:
Cyclohexaneacetic acid, methyl ester: Lacks the acetoxy group, making it less reactive in substitution reactions.
Cyclohexaneacetic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group, affecting its physical properties and reactivity.
Cyclohexaneacetic acid, 2-(hydroxy)-, methyl ester: Contains a hydroxyl group instead of an acetoxy group, making it more prone to oxidation and other reactions involving hydroxyl groups.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
CAS No. |
61402-59-3 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-(2-acetyloxycyclohexyl)acetate |
InChI |
InChI=1S/C11H18O4/c1-8(12)15-10-6-4-3-5-9(10)7-11(13)14-2/h9-10H,3-7H2,1-2H3 |
InChI Key |
UKRDYWUDRTXKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















